molecular formula C13H21NO4S B8189420 4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol

4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol

Cat. No.: B8189420
M. Wt: 287.38 g/mol
InChI Key: JUIRPJICWDLKNI-BCBTXJGPSA-N
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Description

4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and cis-4-methylpiperidin-3-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol involves the reaction of 4-methylbenzenesulfonic acid with cis-4-methylpiperidin-3-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as heterogeneous catalysis. For example, 4-methylbenzenesulfonic acid-based ionic liquids supported on silica gel have been used as efficient catalysts for various reactions .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonic acid: A related compound with similar sulfonic acid functionality.

    cis-4-methylpiperidin-3-ol: Shares the piperidine structure with the compound .

Uniqueness

4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol is unique due to its combined properties, making it versatile for various applications. Its dual functionality allows it to participate in a wide range of chemical reactions and applications, distinguishing it from its individual components .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(3R,4R)-4-methylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3/t;5-,6+/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIRPJICWDLKNI-BCBTXJGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1O.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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